

"chemical structure of 2,2-Dimethyl-1,3-propanediyl dioleate"

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Neopentyl glycol dioleate*

Cat. No.: *B1596304*

[Get Quote](#)

An In-depth Technical Guide to 2,2-Dimethyl-1,3-propanediyl dioleate

Authored by: A Senior Application Scientist Introduction

2,2-Dimethyl-1,3-propanediyl dioleate, also known as **neopentyl glycol dioleate**, is a synthetic ester with significant potential across various industrial and research applications. Its unique molecular architecture, derived from the esterification of neopentyl glycol with two oleic acid molecules, imparts a combination of desirable physicochemical properties. These include excellent thermal and oxidative stability, a high viscosity index, and favorable lubricating characteristics.^{[1][2]} This guide provides a comprehensive technical overview of 2,2-Dimethyl-1,3-propanediyl dioleate, covering its chemical structure, synthesis, in-depth structural elucidation, and current applications, with a particular focus on its utility for researchers, scientists, and professionals in drug development.

Chemical Identity and Physicochemical Properties

Precise identification and understanding of the physical properties of a compound are fundamental for its application in research and development. 2,2-Dimethyl-1,3-propanediyl dioleate is registered under CAS number 42222-50-4.^{[3][4]} Its molecular formula is C₄₁H₇₆O₄, with a corresponding molecular weight of approximately 633.04 g/mol.^{[3][5]}

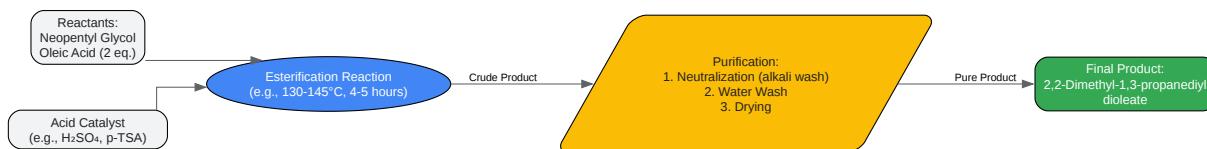
A summary of its key identifiers and properties is presented in Table 1.

Table 1: Chemical Identifiers and Physicochemical Properties

Property	Value	Source(s)
IUPAC Name	[2,2-dimethyl-3-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate	[6]
Synonyms	Neopentyl glycol dioleate, 2,2-Dimethyl-1,3-propanediol dioleate	[3][6]
CAS Number	42222-50-4	[3][4][7]
Molecular Formula	C41H76O4	[3][4][5]
Molecular Weight	633.04 g/mol	[5]
Appearance	Liquid at room temperature	[2]
Boiling Point	662.2 °C (estimated)	[5]
Flash Point	200-235 °C	[1][2]
Pour Point	-44 °C	[1]
Viscosity Index	160-227	[1][2]
Oxidative Stability	177-184 °C	[1][2]

Molecular Structure

The molecular structure of 2,2-Dimethyl-1,3-propanediyl dioleate features a central neopentyl glycol core, which is a sterically hindered diol. This core is ester-linked to two long-chain, unsaturated fatty acids, specifically oleic acid. The presence of the gem-dimethyl group on the central carbon of the neopentyl glycol moiety is crucial as it shields the ester bonds from hydrolysis and contributes to the compound's thermal stability. The two oleic acid chains, with their characteristic cis-double bond at the C9 position, impart fluidity and a low pour point.


Caption: Chemical structure of 2,2-Dimethyl-1,3-propanediyl dioleate.

Synthesis of 2,2-Dimethyl-1,3-propanediyl dioleate

The primary and most direct route for synthesizing 2,2-Dimethyl-1,3-propanediyl dioleate is through the Fischer esterification of neopentyl glycol (2,2-dimethyl-1,3-propanediol) with oleic acid.^[1] This reaction is typically catalyzed by an acid.

Synthesis Workflow

The synthesis involves a straightforward esterification reaction where two molecules of oleic acid react with one molecule of neopentyl glycol. The reaction is driven to completion by the removal of water, a byproduct of the reaction.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of 2,2-Dimethyl-1,3-propanediyl dioleate.

Experimental Protocol: Acid-Catalyzed Esterification

This protocol is a representative example based on established methodologies.^{[1][2]}

Materials:

- Neopentyl glycol (NPG)
- Oleic acid
- Sulfuric acid (H_2SO_4) or p-toluenesulfonic acid (p-TSA) as a catalyst
- Toluene (as a water entrainer)

- Sodium bicarbonate solution (5% w/v)
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate or sodium sulfate

Equipment:

- Three-neck round-bottom flask
- Dean-Stark apparatus
- Condenser
- Heating mantle with a magnetic stirrer
- Separatory funnel
- Rotary evaporator

Procedure:

- Reaction Setup: Assemble the three-neck flask with the heating mantle, magnetic stirrer, Dean-Stark apparatus, and condenser.
- Charging Reactants: Charge the flask with neopentyl glycol and oleic acid in a 1:2 molar ratio.^[1] Add toluene to the flask.
- Catalyst Addition: Add the acid catalyst (e.g., 1-2% w/w based on the weight of oleic acid).^{[1][2]}
- Reaction: Heat the mixture to a temperature of 130-145 °C with vigorous stirring.^{[1][2]} The reaction progress can be monitored by the amount of water collected in the Dean-Stark trap. The reaction is typically complete within 4-5 hours.^{[1][2]}
- Work-up and Purification:
 - Cool the reaction mixture to room temperature.

- Transfer the mixture to a separatory funnel and wash sequentially with the 5% sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter to remove the drying agent.
- Remove the toluene under reduced pressure using a rotary evaporator to yield the crude product.
- Characterization: The final product should be characterized by FTIR, ^1H NMR, and ^{13}C NMR to confirm its structure and purity.

Causality in Experimental Design:

- Molar Ratio: A 2:1 molar ratio of oleic acid to neopentyl glycol ensures the complete conversion to the diester.[\[1\]](#)
- Catalyst: An acid catalyst is essential to protonate the carbonyl oxygen of the oleic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl groups of neopentyl glycol.
- Temperature and Water Removal: The reaction is an equilibrium process. High temperatures and the continuous removal of water via the Dean-Stark trap shift the equilibrium towards the formation of the ester product, maximizing the yield.

Structural Elucidation and Analytical Techniques

Confirmation of the chemical structure and assessment of purity are critical. A combination of spectroscopic techniques is typically employed.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in the molecule.

- Ester Carbonyl (C=O) Stretch: A strong, characteristic absorption peak is expected in the range of 1735-1740 cm^{-1} .[\[8\]](#) The presence of this peak confirms the formation of the ester

linkages.

- Absence of Hydroxyl (O-H) Stretch: The disappearance of the broad O-H stretching band from the neopentyl glycol starting material (typically around 3200-3500 cm^{-1}) indicates the complete esterification of the hydroxyl groups.[8]
- C-H Stretches: Peaks corresponding to the sp^3 C-H stretches of the alkyl chains will be observed around 2850-2950 cm^{-1} .
- C=C Stretch: A weaker absorption due to the carbon-carbon double bond in the oleic acid chains may be visible around 1650 cm^{-1} .

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

^1H -NMR Spectroscopy

- -CH=CH- (Olefinic Protons): A multiplet signal around 5.3 ppm is characteristic of the protons on the double bonds of the oleic acid chains.[1]
- -CH₂-O-C=O (Ester Methylene Protons): The protons on the methylene groups of the neopentyl glycol core adjacent to the ester oxygen are expected to show a signal around 3.8-3.9 ppm.[1]
- -CH₂-C=O (Alpha-Methylene Protons): The methylene protons on the oleic acid chain alpha to the carbonyl group typically resonate at approximately 2.3 ppm.[2]
- -CH₂- (Alkyl Chain Protons): A complex series of signals between 1.2 and 1.6 ppm corresponds to the numerous methylene groups in the fatty acid chains.
- -CH₃ (Terminal Methyl Protons): A triplet around 0.8-0.9 ppm arises from the terminal methyl groups of the oleic acid chains.
- C-(CH₃)₂ (Neopentyl Methyl Protons): The protons of the two methyl groups on the central carbon of the neopentyl glycol core will appear as a singlet, typically at a lower chemical shift.

¹³C-NMR Spectroscopy

- C=O (Carbonyl Carbon): A signal in the downfield region, around 173-174 ppm, is indicative of the ester carbonyl carbons.[1][2]
- -CH=CH- (Olefinic Carbons): The carbons of the double bonds in the oleic acid chains typically appear at approximately 129-130 ppm.[1]
- -CH₂-O- (Ester Methylene Carbons): The methylene carbons of the neopentyl glycol core attached to the ester oxygen are expected around 69 ppm.[1]
- C-(CH₃)₂ (Quaternary Carbon): The central quaternary carbon of the neopentyl glycol core will have a characteristic chemical shift.
- Alkyl Carbons: A series of signals in the upfield region (around 14-34 ppm) corresponds to the various carbons in the alkyl chains and the methyl groups.

Gas Chromatography-Flame Ionization Detection (GC-FID)

GC-FID is an effective technique for assessing the purity of the final product and confirming the completion of the reaction. A single major peak at a specific retention time would indicate the presence of the pure diester.[1] The absence of peaks corresponding to the starting materials (oleic acid and neopentyl glycol monoester) would confirm a high conversion to the desired product.[1]

Applications in Research and Development

The unique properties of 2,2-Dimethyl-1,3-propanediyl dioleate make it a valuable compound in several fields.

Biolubricants

The primary application of this compound is as a base stock for biolubricants.[1] Its high viscosity index ensures that the lubricant maintains its viscosity over a wide range of operating temperatures.[1] The excellent thermal and oxidative stability, imparted by the neopentyl structure, prevents degradation at high temperatures. Furthermore, its ester nature provides good lubricity due to the polarity of the ester groups, which allows it to adhere to metal

surfaces.^[1] Being derived from renewable resources (oleic acid is often sourced from vegetable oils), it is also considered an environmentally friendlier alternative to mineral oil-based lubricants.^[2]

Potential in Drug Delivery and Pharmaceutical Formulations

While direct applications in drug development are not extensively documented in the primary literature, the properties of 2,2-Dimethyl-1,3-propanediyl dioleate suggest potential uses as an excipient. Its lipophilic nature and high stability could make it a suitable component in lipid-based drug delivery systems, such as self-emulsifying drug delivery systems (SEDDS) or as a non-aqueous vehicle for poorly water-soluble drugs. Its low pour point and liquid state at room temperature are also advantageous for liquid formulations. Further research is warranted to explore its biocompatibility and utility in this domain.

Conclusion

2,2-Dimethyl-1,3-propanediyl dioleate is a well-defined synthetic ester with a unique combination of properties stemming from its distinct molecular structure. Its synthesis is straightforward, and its structure can be unequivocally confirmed through standard spectroscopic techniques. While its primary established application is in the formulation of high-performance biolubricants, its characteristics suggest a broader potential in areas such as specialty chemicals and potentially as a novel excipient in pharmaceutical sciences. This guide has provided a foundational technical overview to support its further investigation and application by the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. mjas.analisis.com.my [mjas.analisis.com.my]

- 3. chemwhat.com [chemwhat.com]
- 4. 42222-50-4 CAS MSDS (2,2-dimethyl-1,3-propanediyl dioleate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Neopentyl glycol dioleate | C41H76O4 | CID 22833335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2,2-dimethyl-1,3-propanediyl dioleate | CAS 42222-50-4 | Chemical-Suppliers [chemical-suppliers.eu]
- 8. Neopentyl glycol dioleate | 42222-50-4 | Benchchem [benchchem.com]
- To cite this document: BenchChem. ["chemical structure of 2,2-Dimethyl-1,3-propanediyl dioleate"]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1596304#chemical-structure-of-2-2-dimethyl-1-3-propanediyl-dioleate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com